methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound’s name suggests it’s a peptide or protein-like molecule, with multiple amino acid residues and a methyl ester group at one end.
Synthesis Analysis
Synthesis of such a compound would likely involve peptide synthesis techniques, possibly using solid-phase peptide synthesis (SPPS) for constructing the peptide chain.Molecular Structure Analysis
The structure of the compound can be analyzed using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present in its structure, such as the amide bonds in the peptide chain and the methyl ester group.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as solubility, stability, and reactivity, can be predicted based on its structure and the properties of similar compounds.Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties and effects. Standard safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve further studies on its synthesis, structure, reactivity, and potential biological activity.
properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N8O8/c1-23(2)15-29(32(47)19-33(48)43-24(3)35(50)46-31(38(53)54-4)17-26-13-9-6-10-14-26)45-37(52)30(18-27-20-40-22-42-27)44-34(49)21-41-36(51)28(39)16-25-11-7-5-8-12-25/h5-14,20,22-24,28-32,47H,15-19,21,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,48)(H,44,49)(H,45,52)(H,46,50)/t24-,28-,29-,30-,31-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFBCDFWQFKELV-KNIQQNQGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)O)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N8O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920728 |
Source
|
Record name | 16-Amino-4,6,9,12,15-pentahydroxy-10-[(1H-imidazol-5-yl)methyl]-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-2-methyl-7-(2-methylpropyl)-17-phenyl-3,8,11,14-tetraazaheptadeca-3,8,11,14-tetraen-1-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate | |
CAS RN |
112317-45-0 |
Source
|
Record name | Phenylalanyl-glycyl-histidyl-statyl-alanyl-phenylalanine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112317450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Amino-4,6,9,12,15-pentahydroxy-10-[(1H-imidazol-5-yl)methyl]-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-2-methyl-7-(2-methylpropyl)-17-phenyl-3,8,11,14-tetraazaheptadeca-3,8,11,14-tetraen-1-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.